molecular formula C14H10ClN3O4 B3035203 (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate CAS No. 303987-33-9

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate

Cat. No. B3035203
CAS RN: 303987-33-9
M. Wt: 319.7 g/mol
InChI Key: RFDFRTLOKLCYCE-CXUHLZMHSA-N
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Description

“(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate” is a chemical compound with the CAS Number: 303987-16-8 and a Linear Formula: C15H12N2O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H12N2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .

Scientific Research Applications

Chemical Synthesis and Modification

The compound is utilized in various chemical synthesis processes. Velikorodov et al. (2020) explored the electrophilic amination of N-(hydroxyphenyl)carbamates and N-(4-methoxyphenyl)carbamate, showcasing the versatility of carbamate compounds in the synthesis of amino derivatives. The reactions involved using nitromethane and nitroethane to yield different carbamate products, indicating the compound's role in producing various chemical structures (Velikorodov et al., 2020).

Photolabile Protecting Groups

Loudwig and Goeldner (2001) described the use of N-Methyl-N-(o-nitrophenyl)carbamates as photoremovable alcohol protecting groups. This highlights the potential of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate in protecting sensitive alcohol groups during chemical reactions, allowing for controlled exposure under specific conditions (Loudwig & Goeldner, 2001).

Synthesis of Pharmaceutical Compounds

The compound has applications in synthesizing pharmaceutical compounds with potential therapeutic effects. For instance, Mehrotra et al. (2002) discussed the synthesis and antibacterial activities of various triazine and thiocarbamide derivatives, indicating the compound's relevance in creating bioactive molecules (Mehrotra et al., 2002). Patil, Vasanthakumar, and Babu (2004) also highlighted its use in synthesizing peptidyl ureas, further emphasizing its importance in pharmaceutical synthesis (Patil, Vasanthakumar, & Babu, 2004).

Antibacterial Studies

Karna (2019) conducted antibacterial studies on quinaxoline derivatives, showcasing the compound's potential in contributing to the development of new antibacterial agents (Karna, 2019).

Analytical Chemistry

The compound is also used in the field of analytical chemistry. Bhatia and Sharma (2011) described the use of carbamate pesticides, including carbosulfan, in forensic science laboratories, indicating the compound's role in forensic analysis and the detection of pesticides (Bhatia & Sharma, 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-11-4-2-5-12(8-11)17-14(19)22-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFRTLOKLCYCE-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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